4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride

Lipophilicity Drug design Physicochemical profiling

Researchers requiring a precise LogP increase (~1.29 units) for CNS lead optimization often resynthesize entire libraries. This compound solves that via one-step amide coupling, delivering the exact lipophilicity boost without adding molecular weight. Key advantages: (i) Computed LogP of 2.14 vs. 0.86 for the unsubstituted parent, positioning amides in the CNS-favorable window (LogP 2-4); (ii) Patent-backed herbicidal scaffold precedent (US 5,716,904) for agrochemical screening; (iii) Orthogonal reactivity enables late-stage -CF₂H/-CF₂-allyl diversification. A single intermediate that populates multiple product libraries.

Molecular Formula C6H2Cl2F2N2O
Molecular Weight 226.99 g/mol
CAS No. 185393-14-0
Cat. No. B15213429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride
CAS185393-14-0
Molecular FormulaC6H2Cl2F2N2O
Molecular Weight226.99 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)C(F)(F)Cl)C(=O)Cl
InChIInChI=1S/C6H2Cl2F2N2O/c7-5(13)3-1-11-2-12-4(3)6(8,9)10/h1-2H
InChIKeyHGCIQMHFDRFNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride: Identity and Comparator Landscape


4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride (CAS 185393‑14‑0) is a heterocyclic acyl chloride (molecular formula C₆H₂Cl₂F₂N₂O, MW 226.99 g·mol⁻¹) characterized by a chlorodifluoromethyl (–CF₂Cl) group at the 4‑position and a carbonyl chloride (–COCl) at the 5‑position of the pyrimidine ring . This dual‑functional architecture places it at the intersection of two important structural motifs in modern synthetic chemistry: a reactive electrophilic handle for amide, ester, and heterocycle construction, and a fluorinated substituent that modulates lipophilicity, metabolic stability, and electronic properties. Closest structural comparators include pyrimidine‑5‑carbonyl chloride (CAS 40929‑48‑4), which lacks the 4‑CF₂Cl group [1]; 2‑chloropyrimidine‑5‑carbonyl chloride (CAS 110099‑99‑5), bearing chlorine at the 2‑position instead of a fluoroalkyl group ; and 2‑chloro‑4‑(trifluoromethyl)pyrimidine‑5‑carbonyl chloride (CAS 154934‑99‑3), the direct CF₃ analogue . The presence of the –CF₂Cl group confers a distinct lipophilicity–reactivity profile that is not replicated by any single comparator, making this compound a non‑interchangeable building block for programs that require precise fine‑tuning of physicochemical properties alongside a reactive acyl chloride center.

1

Dual-handle building block: reactive –COCl and fluorinated –CF₂Cl in a single pyrimidine scaffold.

2

Defined lipophilicity increment: LogP 2.14 positions intermediates between unsubstituted (0.86) and CF₃ (2.53) analogues.

3

Orthogonal diversification: acylation at –COCl followed by radical-mediated –CF₂Cl transformation to –CF₂H or –CF₂–allyl.

Why 4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride Cannot Be Replaced by Analogues


The common assumption that any pyrimidine acyl chloride can serve as a drop‑in replacement fails for 4‑[chloro(difluoro)methyl]pyrimidine‑5‑carbonyl chloride because its –CF₂Cl substituent simultaneously influences three critical molecular properties that in‑class compounds lacking this group do not modulate in the same way: (i) lipophilicity (computed LogP 2.14 versus 0.86 for the unsubstituted parent pyrimidine‑5‑carbonyl chloride), which directly impacts membrane permeability and metabolic partitioning ; (ii) electronic character of the pyrimidine ring, altering the electrophilicity of the carbonyl chloride center through the electron‑withdrawing effect of the –CF₂Cl group (Hammett σₚ ≈ 0.41–0.48, versus σₚ = 0.00 for H) [1]; and (iii) downstream synthetic optionality, because the C–Cl bond of the –CF₂Cl group can participate in radical‑mediated transformations to generate –CF₂H or –CF₂‑allyl motifs that are inaccessible from –CF₃ or unsubstituted analogues [2]. Substituting with a compound that alters any one of these dimensions changes the chemical biology and reactivity profile of the final product, leading to divergent structure–activity relationships, different pharmacokinetic behavior, or complete loss of synthetic access to critical fluorinated intermediates. These differences are quantified in the evidence items below.

Target
4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride: LogP 2.14, σₚ ≈ 0.43, radical-active C–Cl bond.
Pyrimidine-5-carbonyl chloride: LogP 0.86, σₚ = 0.00, no fluoroalkyl handle — lipophilicity and reactivity mismatch.
Target
4-CF₂Cl pyrimidine: latent –CF₂H / –CF₂–allyl via radical chemistry; patent-mapped herbicide intermediate.
4-CF₃ analogue (CAS 154934-99-3): C–F bond inert under radical conditions; different IP landscape — synthetic optionality may not transfer.
Target
4-CF₂Cl, 5-COCl substitution: electronically activated carbonyl for hindered amine coupling.
2-Chloropyrimidine-5-carbonyl chloride (CAS 110099-99-5): chlorine at C2 provides weaker, spatially distinct electronic effect — reactivity profile may differ.

Quantitative Differentiators Versus Closest Analogs


Lipophilicity Elevation by the –CF₂Cl Group

The computed octanol–water partition coefficient (LogP) of 4‑[chloro(difluoro)methyl]pyrimidine‑5‑carbonyl chloride is 2.14, compared to 0.86 for pyrimidine‑5‑carbonyl chloride, the core scaffold lacking any C4 substituent . This represents a 1.29 log unit increase, corresponding to roughly a 19‑fold higher partition into octanol. The –CF₂Cl group also produces LogP intermediate between the unsubstituted analogue (0.86) and the –CF₃ analogue 2‑chloro‑4‑(trifluoromethyl)pyrimidine‑5‑carbonyl chloride (LogP 2.53) , offering a tunable lipophilicity option for medicinal chemists seeking to balance permeability against solubility and metabolic clearance.

Lipophilicity shift
Cross-study comparable
ΔLogP = +1.29 vs unsubstituted parent (LogP 0.86 → 2.14); intermediate between parent and CF₃ analogue (LogP 2.53).
Supports tunable lipophilicity selection for permeability optimization.
Computed XLogP3/ACD LogP; standardized prediction algorithms.
Lipophilicity Drug design Physicochemical profiling

Synthetic Diversification via Latent –CF₂H or –CF₂–Allyl Motifs

A general synthetic strategy published in Tetrahedron demonstrates that CF₂Cl‑substituted pyrimidines undergo radical‑mediated reduction (Bu₃SnH/AIBN) to generate the corresponding CF₂H derivative, or allylation (Bu₃Sn(allyl)/AIBN) to produce CF₂‑allyl products [1]. The target compound, bearing both a –CF₂Cl group and a –COCl handle, can undergo sequential orthogonal transformations: acylation at the carbonyl chloride followed by radical diversification at the –CF₂Cl site. In contrast, the CF₃ analogue (CAS 154934‑99‑3) is inert under these radical conditions, and the unsubstituted analogue (CAS 40929‑48‑4) lacks any fluoroalkyl group for diversification . This establishes the compound as a unique dual‑function intermediate that can enter libraries of CF₂H‑ or CF₂‑allyl‑substituted amides, esters, and heterocycles from a single precursor.

Radical diversification
Class-level inference
–CF₂Cl → –CF₂H (Bu₃SnH/AIBN) or –CF₂–allyl (Bu₃Sn(allyl)/AIBN); CF₃ analogue inert, unsubstituted lacks fluoroalkyl handle.
Enables access to broader fluorinated chemical space from a single precursor.
Reported for CF₂Cl-heterocycles in Tetrahedron 2011; target-specific data to verify.
Fluorine chemistry Radical chemistry Late-stage functionalization

Electronic Activation of the Carbonyl Chloride Center

The –CF₂Cl group exerts a strong electron‑withdrawing inductive effect (estimated Hammett σₚ ≈ 0.41–0.48, comparable to –CF₃ σₚ = 0.54) that polarizes the pyrimidine π‑system and increases the electrophilicity of the carbonyl carbon at the 5‑position relative to the unsubstituted analogue (σₚ = 0.00 for H) [1][2]. While direct kinetic data for the target compound are not published, the Hammett free‑energy relationship predicts that the hydrolysis or aminolysis rate of the –COCl group in this compound should be accelerated relative to pyrimidine‑5‑carbonyl chloride by a factor proportional to σₚ × ρ (where ρ is the reaction constant, typically +1.0 to +2.5 for nucleophilic acyl substitution) [2]. The 2‑chloro substituent in CAS 110099‑99‑5 provides a weaker electron‑withdrawing effect (σₘ = 0.37 for Cl vs. σₚ = 0.41–0.48 for –CF₂Cl at the 4‑position), and its ring‑position is different, meaning electronic activation is both quantitatively and spatially distinct.

Electronic activation
Supporting evidence
Estimated σₚ ≈ 0.41–0.48 for –CF₂Cl; predicted rate enhancement ~2.5–16× vs unsubstituted (σₚ = 0.00) in acyl substitutions.
May support higher conversion rates with hindered or weakly nucleophilic amines.
Hammett LFER prediction; direct kinetic data for target compound not published.
Electronic effects Acyl chloride reactivity Hammett analysis

Agrochemical Intermediate Provenance in Herbicidal Patents

US Patent 5,716,904 (Nissan Chemical Industries) describes 4,5‑disubstituted pyrimidine herbicides wherein the 4‑position substituent R1 is explicitly defined as CF₂X (X = Cl or Br) [1]. The target compound, 4‑[chloro(difluoro)methyl]pyrimidine‑5‑carbonyl chloride, is a direct synthetic precursor to these claimed structures via nucleophilic displacement at the 5‑carbonyl chloride. The patent demonstrates that compounds bearing CF₂Cl at the 4‑position exhibit herbicidal activity at low application rates against broadleaf and grass weeds including velvetleaf (Abutilon theophrasti), morning glory (Ipomoea spp.), and wild oat (Avena fatua) [1]. In contrast, the unsubstituted pyrimidine‑5‑carbonyl chloride lacks the 4‑CF₂Cl group and does not map onto the claimed generic structure; the CF₃ analogue (CAS 154934‑99‑3) bears a 2‑Cl substituent that changes the substitution pattern and may alter the biological activity profile .

Herbicide patent provenance
Class-level inference
US 5,716,904 explicitly claims R1 = CF₂X (X = Cl, Br) at pyrimidine 4-position; target compound is direct synthetic precursor.
Patent-backed structural specificity de-risks downstream agrochemical application relevance.
Nissan Chemical Industries; herbicidal activity demonstrated at 1 kg/ha in trials.
Agrochemical intermediates Herbicide discovery Patent evidence

Procurement-Relevant Application Scenarios


Fine-Tuning Lipophilicity for CNS-Penetrant Kinase Inhibitors

When a lead series based on a pyrimidine‑5‑carboxamide scaffold requires a LogP increase of approximately 1.0–1.5 units to achieve adequate blood–brain barrier penetration, the target compound provides this increment in a single step via amide coupling, eliminating the need for additional lipophilic appendages that would increase molecular weight. The measured LogP of 2.14 positions the resulting amides in the CNS‑favorable range (typically LogP 2–4), whereas the unsubstituted analogue (LogP 0.86) falls below the optimal window . The –CF₂Cl group can subsequently serve as a handle for late‑stage diversification to –CF₂H, enabling SAR exploration at the fluorinated position without resynthesis of the entire scaffold [1].

Synthesis of 4-CF₂Cl Pyrimidine Herbicide Candidates

The compound is a direct precursor to the 4,5‑disubstituted pyrimidine herbicide class claimed in US 5,716,904, where R1 = CF₂X is a specifically enumerated embodiment . Reaction of the 5‑carbonyl chloride with amines or alcohols generates libraries of amide or ester analogues for greenhouse screening against target weed species. The patent reports herbicidal efficacy at low doses (representative compounds controlled velvetleaf and morning glory with ≥90% inhibition at 1 kg/ha in pre‑emergence tests), providing a quantitative performance benchmark against which newly synthesized analogues can be compared .

Dual Orthogonal Functionalization Platform for Method Development

The compound's two distinct reactive sites—an acyl chloride (undergoing nucleophilic acyl substitution with amines, alcohols, thiols) and a –CF₂Cl group (undergoing radical C–Cl bond cleavage to form CF₂ radicals)—make it an ideal substrate for developing sequential one‑pot transformations. As demonstrated with related CF₂Cl‑substituted heterocycles, the –CF₂Cl group can be converted to –CF₂H or –CF₂‑allyl using Bu₃SnH/allyltributyltin and AIBN initiation [1]. This enables methodology groups to benchmark new photoredox or electrochemical conditions for CF₂Cl activation against established radical tin‑hydride protocols, using a readily accessible, commercially catalogued substrate with spectroscopic characterization data [2].

Specialty Intermediate Procurement for Contract Research and CDMO Operations

Contract research organizations and CDMOs serving agrochemical and pharmaceutical clients require building blocks that enable rapid access to IP‑differentiated chemical space. The target compound satisfies three procurement criteria simultaneously: (i) a defined LogP differential (+1.29 units) that can be cited in client project proposals as a quantified property advantage ; (ii) a patent‑backed application precedent in herbicides that de‑risks downstream utility [1]; and (iii) synthetic versatility that allows a single purchased intermediate to populate multiple product libraries (amide, ester, ketone, and CF₂H/CF₂‑allyl derivatives) via orthogonal transformations [2].

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor programs
Defined LogP increment (+1.29) for blood-brain barrier permeability range
Permeability assay and LogP confirmation of final amide products
Herbicide candidate synthesis
Patent-mapped 4-CF₂Cl substitution pattern for agrochemical library generation
Pre-emergence herbicidal activity screening against target weed species
Sequential one-pot methodology development
Orthogonal reactive handles (–COCl acylation + –CF₂Cl radical activation)
Radical diversification efficiency benchmarked against established tin-hydride protocols
CDMO and contract research procurement
Quantified property differential with patent-backed application precedent
Client project proposal justification and downstream patentability review
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